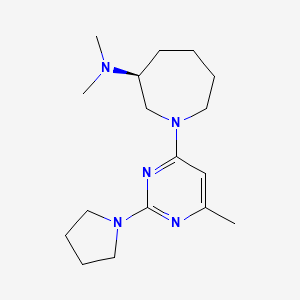![molecular formula C10H18N4O2S B5578948 (3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol](/img/structure/B5578948.png)
(3S*,4S*)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves the condensation and reaction of various chemical groups, potentially offering insights into the synthesis process of the target compound. For instance, studies on similar thiadiazoles and their derivatives highlight the importance of specific functional group reactions and the conditions under which these reactions are optimized (Pyrih et al., 2023).
Molecular Structure Analysis
Molecular structure analysis typically involves crystallography and spectroscopic studies. For example, X-ray crystallography has been used to determine the structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, which could offer insights into the structural analysis of the target compound (Al-Hourani et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of thiadiazoles and similar compounds have been explored through various studies, including their reactions with other chemical entities and the resulting properties. For instance, the reactivity of thiadiazoles with different reagents under varying conditions provides valuable information on potential chemical reactions and properties of the target compound (Roman, 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and stability can be inferred from studies on similar compounds. Spectroscopic methods like Raman and FT-IR spectroscopy have been applied to characterize compounds, potentially offering methods for analyzing the physical properties of the target compound (Toledo et al., 2015).
Chemical Properties Analysis
Chemical properties, including reactivity under different conditions, functional group behavior, and interactions with other molecules, are crucial for understanding a compound's potential applications and behavior. Studies involving the synthesis and reactivity of thiadiazole derivatives provide insights into the chemical properties that could be relevant for the target compound (Myuller et al., 1980).
Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of thiadiazole derivatives have been a significant area of interest due to their potential applications in various fields. For instance, semicyclic thioacylamidines reacting with pentamethyleneoxaziridine have been studied for yielding novel ω-aminoalkyl-1,2,4-thiadiazoles, which are useful intermediates in synthesizing more complex molecules (Paetzel et al., 1990). Similarly, the synthesis of N-alkylamine- and N-cycloalkylamine-derived thiadiazoles from dimethyl dithiocarbamates explores the structural versatility and potential bioactivity of these compounds (Foks et al., 2014).
Photodynamic Therapy and Antimicrobial Agents
Certain thiadiazole derivatives have been explored for their photodynamic therapy (PDT) applications due to their high singlet oxygen quantum yield, making them promising candidates for cancer treatment (Pişkin et al., 2020). Additionally, thiadiazolidinones derived from thiadiazoles have shown potential as antimicrobial agents, indicating the broad utility of these compounds in developing new therapeutics (Patel et al., 2012).
Molecular Structure Analysis
The crystal structure analysis of related compounds, such as 5-(2′-aminophenyl)-2-dimethylamino-1,3,4-thiadiazole, has provided insights into their molecular configurations, which is essential for understanding their reactivity and interaction with biological targets (Malinovskii et al., 2000).
Antioxidant, Antitumor, and Antimicrobial Activities
The exploration of thiadiazole derivatives for their biological activities has been a fruitful area of research. For instance, microwave-assisted synthesis of novel acridine-acetazolamide conjugates, including thiadiazole derivatives, has been investigated for their inhibition effects on human carbonic anhydrase isoforms, highlighting their potential in treating conditions like glaucoma, epilepsy, and cancer (Ulus et al., 2016).
properties
IUPAC Name |
(3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-10(16)4-5-14(6-7(10)15)9-11-8(12-17-9)13(2)3/h7,15-16H,4-6H2,1-3H3/t7-,10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRNCALYBLZQSB-XVKPBYJWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1O)C2=NC(=NS2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CCN(C[C@@H]1O)C2=NC(=NS2)N(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-1-[3-(dimethylamino)-1,2,4-thiadiazol-5-yl]-4-methylpiperidine-3,4-diol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)
![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)
![1-{3-[(2-amino-4,6-dihydroxy-5-pyrimidinyl)methyl]-4-ethoxyphenyl}ethanone](/img/structure/B5578927.png)

![2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)

![N-(3-chloro-4-methoxyphenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5578952.png)


![N-{(3S*,4R*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-isopropyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5578970.png)